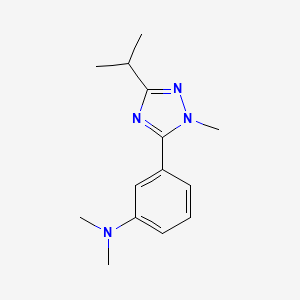
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine (CBPP) is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBPP is a chemical compound that belongs to the class of phenylpiperazines, which have been found to have various biological activities such as antipsychotic, antidepressant, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors. This dual mechanism of action may contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These biochemical and physiological effects may contribute to the therapeutic effects of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, it also has limitations such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine. One potential area of investigation is its use in the treatment of anxiety and depression, as it has been found to have anxiolytic and antidepressant effects in animal models. Another area of research is its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in rats. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine and to investigate its safety and efficacy in humans.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine and to investigate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine involves the reaction of 1-(3-chlorobenzyl)piperazine with 4-chlorobenzaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction takes place under reflux conditions and yields 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine as a white crystalline solid with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-(3-chlorobenzyl)-4-(4-chlorophenyl)piperazine has also been investigated for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in rats.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-15-4-6-17(7-5-15)21-10-8-20(9-11-21)13-14-2-1-3-16(19)12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQIZCIAUUJOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)
![1-{1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1,4-diazepane dihydrochloride](/img/structure/B5682154.png)
![3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)
![(1S*,5R*)-3-[(6-methylpyridin-3-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5682173.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane](/img/structure/B5682180.png)

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)
![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5682192.png)

![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)
![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)
